N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide
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Overview
Description
The compound “N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide” is a complex organic molecule. Pyrazole and its derivatives, which are part of this compound, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazole ring, a pyrimidine ring, and a benzo[d]thiazole ring, among others. These rings are connected by various linkers, including an aminoethyl linker and a sulfonamide linker .Scientific Research Applications
Antibacterial Activity
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents, demonstrates the compound's utility in addressing microbial resistance. These synthesized compounds have shown high antibacterial activities, indicating their potential in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Properties
Research into designing and synthesizing novel 1H-3-indolyl derivatives paired with heterocycles like pyridine, pyrane, pyrimidine, and pyrazole has uncovered compounds with significant antioxidant activities. These findings suggest the compound's role in mitigating oxidative stress, offering insights into its potential therapeutic applications (Aziz et al., 2021).
Anticancer Activity
The development of sulfonamide-based hybrid compounds with various pharmacological activities, including anticancer effects, highlights the compound's application in cancer research. The synthesis and biological evaluation of these hybrids show promising results in anticancer activity screening, suggesting potential pathways for therapeutic intervention (Ghomashi et al., 2022).
Insecticidal and Antimicrobial Potentials
Synthesis efforts have also extended to creating heterocyclic compounds based on the compound of interest for potential insecticidal and antimicrobial applications. This includes the preparation of derivatives that have been evaluated for their biological activities, indicating the compound's utility in agricultural and environmental protection strategies (Deohate & Palaspagar, 2020).
Future Directions
Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is significant interest in further exploring their potential. This includes the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the pyrazole scaffold .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing their activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their activity and subsequent biological effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets would likely result in specific molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide . These factors could include temperature, pH, and the presence of other molecules .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O2S2/c1-12-8-13(2)26(25-12)19-10-18(21-11-22-19)20-6-7-23-30(27,28)15-4-5-16-17(9-15)29-14(3)24-16/h4-5,8-11,23H,6-7H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBWUONKRJZRJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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